molecular formula C9H17NO2 B137027 Tert-butyl N-[(E)-but-2-enyl]carbamate CAS No. 131971-66-9

Tert-butyl N-[(E)-but-2-enyl]carbamate

Cat. No. B137027
M. Wt: 171.24 g/mol
InChI Key: YQEOMPQSOWBOME-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(E)-but-2-enyl]carbamate, also known as Boc-allylglycine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and synthesis. This compound has a unique structure that makes it a valuable tool for investigating various biochemical and physiological processes.

Mechanism Of Action

Tert-butyl N-[(E)-but-2-enyl]carbamatecine has been shown to inhibit the activity of the enzyme glutamate decarboxylase, which is involved in the synthesis of the neurotransmitter γ-aminobutyric acid (GABA). This inhibition leads to a decrease in the levels of GABA, which can have significant effects on the nervous system.

Biochemical And Physiological Effects

Tert-butyl N-[(E)-but-2-enyl]carbamatecine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have anxiolytic effects, which could make it a potential treatment for anxiety disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tert-butyl N-[(E)-but-2-enyl]carbamatecine is its versatility as a building block for the synthesis of various bioactive molecules. It is also relatively easy to synthesize and has a high degree of purity. However, one limitation of Tert-butyl N-[(E)-but-2-enyl]carbamatecine is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for the use of Tert-butyl N-[(E)-but-2-enyl]carbamatecine in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Another potential direction is in the study of the nervous system and the role of GABA in various physiological processes. Additionally, Tert-butyl N-[(E)-but-2-enyl]carbamatecine could be used as a tool for investigating the mechanism of action of various drugs and bioactive molecules.

Synthesis Methods

The synthesis of Tert-butyl N-[(E)-but-2-enyl]carbamatecine involves the reaction of tert-butyl carbamate with allyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of Tert-butyl N-[(E)-but-2-enyl]carbamatecine as a white crystalline solid with a high degree of purity.

Scientific Research Applications

Tert-butyl N-[(E)-but-2-enyl]carbamatecine has been extensively used in scientific research as a building block for the synthesis of various drugs and bioactive molecules. It has been shown to be an effective precursor for the synthesis of amino acid derivatives, which have potential applications in the development of new drugs.

properties

CAS RN

131971-66-9

Product Name

Tert-butyl N-[(E)-but-2-enyl]carbamate

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

tert-butyl N-[(E)-but-2-enyl]carbamate

InChI

InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-6H,7H2,1-4H3,(H,10,11)/b6-5+

InChI Key

YQEOMPQSOWBOME-AATRIKPKSA-N

Isomeric SMILES

C/C=C/CNC(=O)OC(C)(C)C

SMILES

CC=CCNC(=O)OC(C)(C)C

Canonical SMILES

CC=CCNC(=O)OC(C)(C)C

synonyms

Carbamic acid, 2-butenyl-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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